![molecular formula C15H12F2N4O5S B2698170 2-((difluoromethyl)sulfonyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034452-97-4](/img/structure/B2698170.png)
2-((difluoromethyl)sulfonyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((difluoromethyl)sulfonyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H12F2N4O5S and its molecular weight is 398.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((difluoromethyl)sulfonyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS No. 2034336-39-3) is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H19F2N3O4S with a molecular weight of 399.4 g/mol. The structure includes a difluoromethyl sulfonyl group and a 1,2,4-oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown promising activity against various bacterial strains and fungi. In a comparative study, several synthesized benzamide derivatives demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with some compounds achieving inhibition rates exceeding 80% compared to standard antibiotics .
Antimalarial Activity
The compound's potential as an antimalarial agent has been explored through its interaction with dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. In vitro studies have shown that similar compounds can inhibit Plasmodium falciparum growth effectively, with IC50 values in the low micromolar range . The compound's efficacy against liver stage parasites remains to be fully elucidated but is considered promising based on structural analogs.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and cellular pathways:
- Inhibition of DHODH : By targeting DHODH, the compound disrupts pyrimidine biosynthesis in malaria parasites, leading to reduced survival and replication.
- Cellular Uptake : The presence of polar groups enhances solubility and cellular uptake, facilitating its action within target cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzamide derivatives where one particular compound demonstrated significant selectivity towards P. falciparum DHODH over human DHODH, suggesting a favorable safety profile for further development . The study highlighted the importance of structural modifications in enhancing selectivity and potency.
Toxicity Assessment
Toxicity studies conducted on zebrafish embryos indicated that while some derivatives exhibited low toxicity at therapeutic concentrations, further investigations are necessary to evaluate long-term effects and safety in mammalian models .
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have shown promising results against various human tumor cell lines. In vitro evaluations against the NCI-60 cell line panel revealed that certain compounds demonstrated low micromolar GI50 levels, indicating potent cytotoxic effects against cancer cells .
Case Study: Antitumor Activity Assessment
- Study Design: A series of benzenesulfonamide derivatives were synthesized and tested for their cytotoxicity against a range of cancer cell lines.
- Results: The most active compounds exhibited GI50 values between 1.9–3.0 μM across multiple tumor types, including lung and breast cancers.
Antimicrobial Properties
Compounds with oxadiazole moieties have been reported to possess notable antimicrobial activities. The incorporation of difluoromethyl and sulfonyl groups may enhance the efficacy of these compounds against bacterial and fungal pathogens.
Research Findings:
- In Vitro Studies: Compounds similar to 2-((difluoromethyl)sulfonyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide were evaluated for their antimicrobial activity using standard assay methods.
- Results: Several derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
Anti-Diabetic Activity
Emerging research has also suggested that oxadiazole derivatives can exhibit anti-diabetic properties. For example, studies involving Drosophila melanogaster models demonstrated that certain synthesized compounds effectively reduced glucose levels, showcasing their potential as therapeutic agents for diabetes management .
Potential Mechanisms of Action
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in cancer cell proliferation or glucose metabolism.
- DNA Interaction: Some derivatives can bind to DNA or interfere with its replication processes, leading to apoptosis in cancer cells.
- Antioxidant Activity: The presence of specific functional groups may confer antioxidant properties that help mitigate oxidative stress in cells.
特性
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O5S/c1-8-6-10(20-25-8)13-19-12(26-21-13)7-18-14(22)9-4-2-3-5-11(9)27(23,24)15(16)17/h2-6,15H,7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMHAHCNGLRYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。